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Compound of Interest

Compound Name: Cinnamaldehyde oxime

Cat. No.: B7722432 Get Quote

This guide provides a comprehensive analysis of the crystal structure of (1Z,2E)-

cinnamaldehyde oxime, tailored for researchers, scientists, and professionals in drug

development. The information is compiled from crystallographic studies, offering insights into

the molecule's conformation, intermolecular interactions, and experimental procedures for its

structural determination.

Molecular Conformation and Crystal Packing
The crystal structure of (1Z,2E)-cinnamaldehyde oxime (C₉H₉NO) reveals the presence of

two independent molecules, designated as A and B, within the asymmetric unit.[1][2][3][4]

These two molecules exhibit slight conformational differences. The dihedral angle between the

phenyl ring and the oxime group is 15.38(12)° in molecule A, while it is 26.29(11)° in molecule

B.[1][2][3][4] This variation in conformation is primarily due to rotation around the C1—C7, C8—

C9, and C7—C8 bonds.[1][2]

In the crystal lattice, molecules A and B are linked in a head-to-head fashion through O—H⋯N

hydrogen bonds, forming zigzag chains that propagate along the[5] axis.[1][2][3] The stability of

the three-dimensional structure is further enhanced by C—H⋯π interactions, which occur both

within and between these chains.[1][2]

Quantitative Crystallographic Data
The crystallographic data for (1Z,2E)-cinnamaldehyde oxime has been determined by X-ray

diffraction analysis. The key parameters are summarized in the tables below.
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Table 1: Crystal Data and Structure Refinement Details[1][2]
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Parameter Value

Empirical Formula C₉H₉NO

Formula Weight 147.17

Temperature 100 K

Wavelength Mo Kα radiation

Crystal System Orthorhombic

Space Group P b c a

Unit Cell Dimensions

a 10.231 (5) Å

b 7.584 (3) Å

c 41.816 (18) Å

α 90°

β 90°

γ 90°

Volume 3245 (2) Å³

Z 16

Data Collection

Diffractometer Bruker APEXII CCD

Measured Reflections 34431

Independent Reflections 3944

Refinement

R[F² > 2σ(F²)] 0.043

wR(F²) 0.113

Goodness-of-fit (S) 1.10
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Table 2: Key Torsion and Dihedral Angles[1][2]

Angle Molecule A Molecule B

Dihedral angle between phenyl

ring and oxime group
15.38 (12)° 26.29 (11)°

Torsion angle C1—C7—C8—

C9
-174.32 (11)° -179.24 (11)°

Experimental Protocols
The determination of the crystal structure of cinnamaldehyde oxime involves several key

experimental steps, from synthesis to data analysis.

1. Synthesis and Crystallization:[2] Cinnamaldehyde oxime is synthesized by reacting

cinnamaldehyde with hydroxylamine hydrochloride. To a solution of cinnamaldehyde (10 mmol)

in ethanol (20 ml), a solution of hydroxylamine hydrochloride (39.7 mmol) in water (7.5 ml) is

added dropwise. The mixture is then stirred at 60°C for three hours. Following the reaction, the

solvent is partially removed, and the remaining mixture is poured into water and extracted with

chloroform. The combined organic layers are dried and concentrated to yield the product.

2. X-ray Diffraction Data Collection:[1][2] A suitable single crystal of cinnamaldehyde oxime is

mounted on a diffractometer, such as a Bruker APEXII CCD. The crystal is maintained at a low

temperature (100 K) to minimize thermal vibrations. Data is collected using Mo Kα radiation. A

multi-scan absorption correction is applied to the collected data.[2]

3. Structure Solution and Refinement:[1][3] The crystal structure is solved using direct methods

with software such as SHELXS97.[1][3] The structure is then refined by full-matrix least-

squares on F² using programs like SHELXL2014.[3] Hydrogen atoms bonded to oxygen are

located from a difference Fourier map and refined freely, while carbon-bound hydrogen atoms

are placed in geometrically calculated positions.[2]

Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
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Conformational difference between Molecule A and B.
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Synthesis of Cinnamaldehyde Oxime

Crystallization
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Experimental workflow for crystal structure analysis.
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C-H···π Interactions
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Intermolecular interactions in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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